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Compound of Interest

Compound Name: 1-isothiocyanato-PEG3-Azide

Cat. No.: B604937 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1-isothiocyanato-PEG3-Azide is a heterobifunctional crosslinker designed for versatile

bioconjugation applications.[1][2] This molecule incorporates three key components:

Isothiocyanate (-N=C=S) Group: An electrophilic group that selectively reacts with primary

amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues, to

form a stable thiourea bond.[3]

PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the solubility of

the molecule and the resulting conjugate in aqueous buffers, potentially reducing

aggregation and steric hindrance.[1][4]

Azide (-N3) Group: A bioorthogonal functional group that participates in highly specific "click

chemistry" reactions.[4][5] It can react with alkyne-containing molecules via the Copper(I)-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO,

BCN) via the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8]

This dual functionality allows for a controlled, stepwise conjugation of two different molecules,

making it a valuable tool in the synthesis of complex bioconjugates like antibody-drug

conjugates (ADCs) and PROTACs.[6][8]
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Chemical Properties and Data
The properties of 1-isothiocyanato-PEG3-Azide are summarized below.

Property Value

Chemical Formula C₉H₁₆N₄O₃S[8][9]

Molecular Weight 260.31 g/mol [8]

CAS Number 1310686-23-7[8][9]

Appearance Varies (typically a liquid or solid)

Solubility

Soluble in DMSO, DMF, and other organic

solvents. The PEG linker improves aqueous

solubility.[1]

Functional Group 1 Isothiocyanate (reacts with primary amines)[1]

Functional Group 2 Azide (reacts with alkynes)[1]

Reaction Mechanisms and Experimental Considerations
The bioconjugation strategy involves two orthogonal reactions. The order of these reactions

can be chosen based on the stability and functional groups of the biomolecules to be

conjugated.

1. Isothiocyanate-Amine Reaction: This reaction forms a stable thiourea linkage. The

nucleophilic primary amine attacks the electrophilic carbon of the isothiocyanate group.

Selectivity: Highly selective for primary amines.

pH Dependence: The reaction is pH-dependent. Optimal conjugation typically occurs at a pH

between 9.0 and 11.0, where the primary amine is deprotonated and thus more nucleophilic.

[10][11] At lower pH values (7.4-9.1), reactivity with thiols may occur, though it is generally

slower than with amines.[11]

Stability: The resulting thiourea bond is highly stable.[3]
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2. Azide-Alkyne "Click Chemistry" Reaction: The azide group is largely unreactive with most

functional groups found in biological systems, making its reaction highly specific

(bioorthogonal).[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction

between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[12][13] The Cu(I) is

typically generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium

ascorbate.[14][15] A stabilizing ligand such as THPTA or TBTA is often included to improve

reaction efficiency and reduce potential damage to biomolecules.[14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that

uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[6][7] The ring

strain of the cyclooctyne enables the reaction to proceed efficiently at physiological

temperatures and pH without the need for a metal catalyst, which is advantageous for

applications in living cells where copper can be toxic.[7][16]

Experimental Protocols
The following are generalized protocols that should be optimized for specific applications. A

typical strategy involves first reacting the isothiocyanate group with a protein, purifying the

azide-functionalized protein, and then reacting the azide with an alkyne-modified molecule.

Protocol 1: Labeling a Protein with 1-isothiocyanato-
PEG3-Azide
This protocol describes the reaction of the isothiocyanate group with primary amines on a

target protein.

Materials:

Target protein with accessible primary amines (e.g., lysine residues)

1-isothiocyanato-PEG3-Azide

Reaction Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.0) or Phosphate-Buffered

Saline (PBS, pH 7.4-8.0, note: reaction will be slower at lower pH)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Quenching Buffer: Tris-HCl (1 M, pH 8.0) or glycine solution

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting

column) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Procedure:

Protein Preparation: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in the chosen

Reaction Buffer. Ensure any buffers containing primary amines (like Tris) are removed

beforehand.

Linker Preparation: Immediately before use, prepare a stock solution of 1-isothiocyanato-
PEG3-Azide (e.g., 10-50 mM) in anhydrous DMF or DMSO.

Conjugation Reaction:

Calculate the required volume of the linker stock solution to achieve a 10- to 20-fold molar

excess of the linker over the protein. This ratio may require optimization.

Add the calculated volume of the linker solution to the protein solution while gently

vortexing.

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl to a final

concentration of 50-100 mM) to react with any excess isothiocyanate linker. Incubate for 30

minutes.

Purification: Remove the excess, unreacted linker and byproducts by running the reaction

mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH

7.4). Alternatively, perform dialysis against the storage buffer.

Characterization: Confirm the successful conjugation and determine the degree of labeling

(DOL) using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the
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linker or protein has a chromophore. The azide-functionalized protein is now ready for the

next step.

Protocol 2: CuAAC "Click" Reaction of Azide-
Functionalized Protein
This protocol describes the copper-catalyzed reaction of the newly introduced azide group with

an alkyne-containing molecule.

Materials:

Azide-functionalized protein from Protocol 1

Alkyne-containing molecule of interest (e.g., fluorescent dye, drug, or biotin-alkyne)

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

Ligand stock solution (e.g., 50-100 mM THPTA in water for aqueous reactions)

Sodium Ascorbate stock solution (e.g., 100-200 mM in water, must be freshly prepared)

Purification System (SEC or dialysis)

Procedure:

Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein and the

alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). A 4- to 50-fold molar

excess of the alkyne molecule over the protein is typically used.[14][17]

Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand

solution.[17] A common ratio is 1 part CuSO₄ to 2-5 parts ligand. Let it sit for a few minutes.

Reaction Initiation:

Add the catalyst premix to the protein-alkyne solution. Typical final concentrations are in

the range of 0.1-1 mM for copper.[17]
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Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The

final concentration of the reducing agent is often 5-10 times that of the copper.[15][17][18]

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[17] The

reaction can be purged with an inert gas (e.g., argon or nitrogen) to prevent the oxidation of

Cu(I).[19]

Purification: Purify the final bioconjugate to remove excess reagents, copper catalyst, and

byproducts using SEC or dialysis as described previously.[17]

Summary of Recommended Reaction Conditions
Parameter

Isothiocyanate-
Amine Conjugation

CuAAC (Click
Chemistry)

SPAAC (Click
Chemistry)

Target Functional

Group
Primary Amine (-NH₂) Terminal Alkyne

Strained Alkyne (e.g.,

DBCO)

pH
7.4 - 11.0 (Optimal:

9.0-11.0)[10][11]
7.0 - 8.0 7.0 - 8.5

Temperature 4 - 25°C Room Temperature
Room Temperature -

37°C[17]

Molar Excess

(Reagent:Protein)
10 - 20x 4 - 50x[14][17] 5 - 50x[19]

Typical Reaction Time 1 - 4 hours 1 - 4 hours[17] 1 - 2 hours[19]

Catalyst Required? No Yes (Cu(I) source)[14] No

Visualizations
Logical Workflow for Bioconjugation
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Step 1: Preparation

Step 2: Isothiocyanate Reaction

Step 3: Azide (Click) Reaction

Step 4: Analysis
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Caption: Experimental workflow for a two-step bioconjugation.
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Signaling Pathway of Chemical Reactions

Protein-NH₂

(Molecule A)

Protein-NH-(C=S)-NH-PEG3-N₃

(Azide-Functionalized Protein)

Step 1:
Thiourea Formation

(pH 9.0)

SCN-PEG3-N₃

(Linker)

Final Bioconjugate
(A-Linker-B)

Step 2:
Click Chemistry

(CuAAC or SPAAC)

Alkyne-Molecule
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Click to download full resolution via product page

Caption: Chemical reaction pathway for the bioconjugation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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